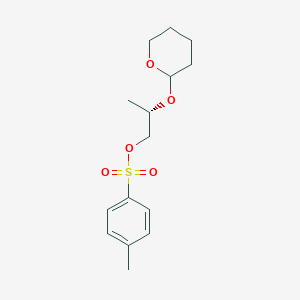

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is an organic compound that features a tetrahydropyranyl ether protecting group and a tosylate leaving group. This compound is often used in organic synthesis, particularly in the protection of alcohols and as an intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate typically involves the following steps:

Protection of Alcohol: The starting material, an alcohol, is reacted with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.

Tosylation: The protected alcohol is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to form the tosylate ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in controlling the reaction parameters more precisely.

Types of Reactions:

Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds.

Deprotection Reactions: The tetrahydropyranyl ether can be removed under acidic conditions to regenerate the free alcohol.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles.

Acid Catalysts: Hydrochloric acid or p-toluenesulfonic acid for deprotection.

Bases: Pyridine or triethylamine for tosylation.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can be amines, ethers, or thioethers.

Deprotected Alcohols: When the tetrahydropyranyl group is removed, the major product is the free alcohol.

Chemistry:

Protecting Group: Used to protect alcohols during multi-step organic syntheses.

Intermediate: Acts as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Drug Synthesis: Used in the synthesis of pharmaceutical compounds where protection of functional groups is necessary.

Bioconjugation: Employed in the modification of biomolecules for research purposes.

Industry:

Material Science: Utilized in the preparation of polymers and other materials where specific functional groups need to be protected during synthesis.

Mécanisme D'action

The compound exerts its effects primarily through its functional groups:

Tetrahydropyranyl Ether: Protects alcohols by forming a stable, acid-labile ether.

Tosylate Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.

Molecular Targets and Pathways:

Alcohol Protection: The tetrahydropyranyl group protects hydroxyl groups from unwanted reactions.

Nucleophilic Substitution:

Comparaison Avec Des Composés Similaires

Methanesulfonates: Similar to tosylates but with a methanesulfonyl group instead of a p-toluenesulfonyl group.

Triflates: Contain a trifluoromethanesulfonyl group, which is an even better leaving group than tosylates.

Uniqueness:

Tetrahydropyranyl Protection: The use of the tetrahydropyranyl group provides a unique combination of stability and ease of removal under acidic conditions.

Tosylate Leaving Group: The tosylate group is a versatile leaving group that can participate in a wide range of substitution reactions, making the compound highly useful in synthetic chemistry.

This compound’s dual functionality as both a protecting group and a reactive intermediate makes it a valuable tool in organic synthesis and various scientific research applications.

Activité Biologique

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate, with the CAS number 42274-61-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C15H22O5S, with a molar mass of 314.4 g/mol. The predicted density is approximately 1.21 g/cm³, and it has a predicted boiling point of around 452.4 °C. The compound is classified as an irritant and should be stored under controlled conditions (2–8 °C) to maintain stability .

| Property | Value |

|---|---|

| Molecular Formula | C15H22O5S |

| Molar Mass | 314.4 g/mol |

| Density | 1.21 g/cm³ |

| Boiling Point | 452.4 °C |

| Storage Conditions | 2–8 °C |

| Sensitivity | Irritant |

Biological Activity

The biological activity of this compound is primarily linked to its potential as an inhibitor of specific biochemical pathways involved in disease processes.

Research indicates that compounds with similar structural motifs may act as inhibitors of the transforming growth factor beta receptor I (TGF-β R1), also known as ALK5. This receptor plays a crucial role in various pathological conditions, including fibrosis and cancer progression. Inhibition of ALK5 can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .

Case Studies and Research Findings

- Inhibition Studies : A study focusing on related compounds demonstrated that certain derivatives exhibited potent inhibition of ALK5 autophosphorylation with IC50 values in the low nanomolar range (e.g., 25 nM). Such findings suggest that this compound could similarly influence ALK5 activity, although specific data on this compound remains limited .

- Pharmacokinetics : Compounds structurally similar to this compound have shown favorable pharmacokinetic profiles, indicating potential for oral bioavailability and low toxicity in vivo. For instance, a related compound demonstrated significant tumor growth inhibition in xenograft models without observable toxicity at therapeutic doses .

- Cellular Assays : In vitro assays have suggested that compounds with similar functionalities can modulate cell signaling pathways associated with proliferation and apoptosis. The ability to inhibit key receptors like ALK5 may lead to decreased cellular proliferation in cancerous tissues, highlighting the therapeutic potential of such compounds .

Propriétés

IUPAC Name |

[(2S)-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRBILLHZJTIAZ-CFMCSPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471145 | |

| Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42274-61-3 | |

| Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.